Urotensin II , human
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Urotensin II can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: While specific industrial production methods for urotensin II are not extensively documented, the principles of solid-phase peptide synthesis are scalable and can be adapted for larger-scale production. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Urotensin II undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the disulfide bonds, leading to linear forms of the peptide.
Substitution: Amino acid substitutions can be introduced during synthesis to create analogs of urotensin II with modified properties.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like iodine or air oxidation under alkaline conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Standard peptide synthesis reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.
Major Products: The major product of these reactions is the cyclic peptide urotensin II, with potential analogs resulting from substitution reactions .
Scientific Research Applications
Urotensin II has a wide range of applications in scientific research:
Mechanism of Action
Urotensin II exerts its effects by binding to the urotensin receptor, a G-protein-coupled receptor . This interaction activates downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways . These pathways mediate various physiological responses, such as vasoconstriction, vasodilation, and cellular proliferation .
Comparison with Similar Compounds
Somatostatin: Another cyclic peptide with similar structural features and vasoactive properties.
Endothelin: A potent vasoconstrictor peptide with comparable cardiovascular effects.
Angiotensin II: A peptide hormone involved in blood pressure regulation, sharing some functional similarities with urotensin II.
Uniqueness: Urotensin II is unique due to its dual role in causing both vasoconstriction and vasodilation, depending on the vascular bed . Its specific interaction with the urotensin receptor and the resulting activation of distinct signaling pathways also set it apart from other vasoactive peptides .
Properties
IUPAC Name |
4-amino-5-[[1-[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-[(1-carboxy-2-methylpropyl)carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNHAPQMXICKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H85N13O18S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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